1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide -

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide

Catalog Number: EVT-5135754
CAS Number:
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a potent and selective vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors while displaying significantly lower affinity for other vasopressin and oxytocin receptors. This compound effectively inhibits arginine vasopressin (AVP)-induced calcium influx and corticotropin release in vivo, showcasing its potential as a therapeutic agent for stress and anxiety. []
  • Relevance: Both SSR149415 and 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide share the core structural element of a sulfonamide group linked to a complex heterocyclic system. Additionally, both compounds incorporate a pyrrolidine ring within their structures, further emphasizing their structural similarity. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that exhibits clinical activity against various solid tumors and hematological malignancies. []
  • Relevance: SCH66336 and 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide share the presence of a piperidine ring within their structures. This structural similarity suggests potential overlap in their pharmacological profiles or targets, although SCH66336 does not directly contain a sulfonamide moiety. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

  • Compound Description: TMI-1 is a potent, orally bioavailable dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). This compound effectively inhibits the release of tumor necrosis factor-α (TNFα) without affecting its mRNA levels, demonstrating its potential as a therapeutic agent for rheumatoid arthritis. []
  • Relevance: TMI-1 and 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide both belong to the sulfonamide class of compounds. They share a common sulfonyl group linked to an aromatic ring and further connected to a heterocyclic system. Despite differences in the specific heterocyclic moieties, this shared sulfonamide core highlights a fundamental structural relationship. []

1-Cyclopropyl-6,8- difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarb oxylic acid (Compound 1) and its Derivatives

  • Compound Description: Compound 1 is a potent inhibitor of bacterial DNA gyrase and has also been identified as a mammalian topoisomerase II (topo II) inhibitor. Various structural modifications of this compound have been investigated to improve its topo II inhibitory activity and cytotoxicity. A notable derivative, CP-115,953, incorporating a 4-hydroxyphenyl group at the 7-position exhibited significantly increased potency compared to compound 1. []
  • Relevance: These quinoline derivatives are structurally related to 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide through their potential to exhibit antibacterial activity. While the core structures differ, the focus on optimizing biological activity through targeted structural modifications is a shared theme in the research surrounding both sets of compounds. []

7-[S-(3-amino)-1-pyrrolidinyl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3quinolinecarboxylic acid hydrochloride

  • Compound Description: This compound represents a class of enantiomerically pure 7-(3-amino-1-pyrrolidinyl)-quinoline and -naphthyridonecarboxylic acid derivatives exhibiting potent antibacterial activity. These compounds are also being explored as potential food additives. []
  • Relevance: Similar to the previous quinoline derivative (Compound 1), this compound is linked to 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide through their shared potential as antibacterial agents. Both research efforts highlight the exploration of distinct chemical classes, namely quinolines and sulfonamides, for their potential to combat bacterial infections. []

2-Methylalanyl-N-{1-[(1R)-1-(4-fluorophenyl)-1-methyl-2-oxo-2-pyrrolidin-1-ylethyl]-1H-imidazol-4-yl}-5-phenyl-d-norvalinamide (LY654322)

  • Compound Description: LY654322 is a growth hormone secretagogue that undergoes rapid clearance in rats and dogs, primarily through renal excretion and metabolism. It is noteworthy for its metabolism to an unusual diimidazopyridine metabolite, M25, which possesses a unique structure and distinct pharmacological properties. []
  • Relevance: Both LY654322 and 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide contain a pyrrolidine ring within their structures. This structural feature, although embedded within different chemical contexts, highlights a point of commonality between these otherwise distinct compounds. []

(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533, 13)

  • Compound Description: PHA-533533 is a potent CDK2/cyclin A inhibitor developed through lead optimization efforts aimed at improving solubility and plasma protein binding. This compound demonstrates promising in vivo antitumor activity, effectively inhibiting tumor cell proliferation in various models. []
  • Relevance: PHA-533533 shares a striking structural similarity with 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide. Both compounds feature a 2-oxo-1-pyrrolidinyl group directly attached to a phenyl ring. This significant structural overlap suggests a potential for shared pharmacological targets or mechanisms of action, despite the absence of a sulfonamide moiety in PHA-533533. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

  • Compound Description: LY450139 (semagacestat) is a γ-secretase inhibitor (GSI) that reduces amyloid-β (Aβ) peptides, but unfortunately also increases the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP). This accumulation of β-CTF has been linked to potential undesirable effects on synapses and cognitive function. []
  • Relevance: While LY450139 does not share close structural similarities with 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide, its inclusion highlights the importance of considering potential off-target effects and unintended consequences when developing drugs targeting specific pathways or enzymes. This awareness is crucial in the development of any novel therapeutic agent, including those structurally related to 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide. []

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

  • Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces Aβ42 without increasing β-CTF, offering a potentially safer alternative to GSIs. It has demonstrated significant efficacy in ameliorating memory deficits in APP-transgenic mice without affecting normal cognition in wild-type mice. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

  • Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. It is well-tolerated in rat models of gastrointestinal toxicity and displays a renal effect similar to selective cyclooxygenase 2 (COX-2) inhibitors. []
  • Relevance: While MF498 does not share a direct structural resemblance to 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide, its inclusion highlights the exploration of different chemical classes, such as quinolines, for their potential therapeutic applications in inflammation and pain. This broader context is relevant when considering the development of novel compounds, including those structurally related to 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide, for treating similar conditions. []

1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl) phenyl)sulfonyl)-3(trans-4-methylcyclohexyl)urea (Glimepiride)

  • Compound Description: Glimepiride is a third-generation sulfonylurea drug used as an oral hypoglycemic agent in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It is known to stimulate insulin release from pancreatic beta-cells, primarily through the activation of vasopressin V1b receptors. [, , ]
  • Relevance: Glimepiride and 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide both belong to the sulfonylurea class of compounds. These compounds share a core structure consisting of a sulfonylurea group linked to an aromatic system, suggesting a potential for overlapping pharmacological activities or targets. Despite differences in the specific substituents attached to the core structure, their classification within the same drug class emphasizes their structural relationship. [, , ]

Properties

Product Name

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C16H21N3O4S/c17-16(21)12-7-10-18(11-8-12)24(22,23)14-5-3-13(4-6-14)19-9-1-2-15(19)20/h3-6,12H,1-2,7-11H2,(H2,17,21)

InChI Key

RTPYFLNYGDVDMG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.